N-butyl-N-ethyl-4-fluorobenzamide
Description
Contextualization within Modern Amide Chemistry Scholarship
Amide chemistry is a cornerstone of contemporary chemical research, with applications spanning materials science, agrochemicals, and pharmaceuticals. Substituted benzamides, in particular, are recognized as bioactive compounds with potential therapeutic applications. mdpi.com The ease of synthesis, availability of starting materials, and stability of the final products make benzamide (B126) derivatives an attractive scaffold for chemical exploration. mdpi.com Researchers are actively investigating N-substituted benzamides for their potential as antitumor and anti-migration agents, among other biological activities. nih.govlcsciences.com
Academic Significance of Fluorinated Benzamide Scaffolds in Organic Synthesis and Theoretical Studies
The incorporation of fluorine into organic molecules can significantly enhance their biological activity and metabolic stability. nih.gov Fluorinated benzamide scaffolds are of particular interest due to the unique properties conferred by the fluorine atom, including its high electron affinity, lipophilicity, and ability to improve bioavailability. elsevierpure.com The presence of fluorine can also influence the conformation of the molecule, potentially leading to more potent biological interactions. nih.gov From a theoretical standpoint, fluorinated benzamides provide a platform to study the effects of fluorine substitution on molecular properties and reactivity. The development of new synthetic methods for creating fluorinated scaffolds is an active area of research. chimia.ch
Overview of Current Research Landscape Pertaining to N-butyl-N-ethyl-4-fluorobenzamide and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-substituted and fluorinated benzamides is a subject of intense investigation. For instance, N-substituted benzamide derivatives have been synthesized and evaluated for their potential as antitumor agents. nih.govresearchgate.net Other studies have focused on the synthesis and biological evaluation of novel N-substituted benzamides as potential treatments for various diseases. lcsciences.comnih.gov Analogues such as N-ethyl-4-fluorobenzamide and N-butyl-4-ethylbenzamide are commercially available and serve as building blocks in organic synthesis. nih.govazurewebsites.netbldpharm.comchemicalbook.comchemscene.com Research into related compounds, like N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, highlights the potential of fluorinated benzamides in drug discovery, in this case for migraine therapy. nih.gov
Research Objectives and Scope of Investigation for this compound
Given the limited direct research on this compound, the primary objective of this article is to provide a comprehensive overview based on the established knowledge of related compounds and the principles of amide and fluorine chemistry. The scope of this investigation includes:
Synthesis: Proposing a likely synthetic route based on standard amide bond formation reactions.
Physicochemical Properties: Estimating key properties based on its chemical structure.
Spectroscopic Analysis: Predicting the expected spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) that would be used for its characterization.
This exploration aims to provide a foundational understanding of this compound and to stimulate further empirical research into its specific properties and potential applications.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₃H₁₈FNO | 223.29 | Not available |
| N-ethyl-4-fluorobenzamide | C₉H₁₀FNO | 167.18 | 772-18-9 |
| N-butyl-4-ethylbenzamide | C₁₃H₁₉NO | 205.30 | Not available |
| N-Ethyl-N-methyl-benzamide | C₁₀H₁₃NO | 163.22 | Not available |
Data for this compound is predicted. Data for other compounds is sourced from available chemical databases. nih.govazurewebsites.netnist.gov
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-ethyl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXNCORKFJPDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Butyl N Ethyl 4 Fluorobenzamide
Retrosynthetic Analysis Strategies for N-butyl-N-ethyl-4-fluorobenzamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most apparent disconnection is across the amide C-N bond. This bond is typically formed in the forward synthesis. This primary disconnection points to two main synthetic pathways, both of which are common in amide synthesis.
The first and most direct retrosynthetic disconnection of the amide bond reveals two key precursors: a 4-fluorobenzoyl derivative and N-butyl-N-ethylamine. The 4-fluorobenzoyl moiety can be sourced from either 4-fluorobenzoic acid or a more activated form, such as 4-fluorobenzoyl chloride. This leads to two principal synthetic strategies: the direct condensation of the carboxylic acid with the amine, or the reaction of an activated carboxylic acid derivative with the amine.
A less common, but still viable, retrosynthetic approach would involve the formation of one of the N-alkyl bonds after the initial amide formation. For instance, one could envision a scenario starting from N-butyl-4-fluorobenzamide, which is then ethylated. However, this method is often less efficient due to potential side reactions and the difficulty in achieving selective N-alkylation. Therefore, the most logical and widely adopted strategies focus on the formation of the amide bond as the key step.
Conventional Amidation Reactions in the Synthesis of this compound
Conventional amidation reactions remain the cornerstone of amide synthesis. These methods can be broadly categorized into two approaches: the direct condensation of a carboxylic acid with an amine, often facilitated by a coupling agent, and the use of an activated carboxylic acid derivative, such as an acyl halide.
Condensation Strategies Utilizing Carboxylic Acids and Amines
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable process, but it is kinetically slow at ambient temperatures. To overcome this kinetic barrier, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A wide array of coupling reagents is available for amide bond formation. These reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group. For the synthesis of this compound from 4-fluorobenzoic acid and N-butyl-N-ethylamine, several classes of coupling reagents can be considered.
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of carbodiimides alone can sometimes lead to side products and racemization in chiral substrates. To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives trap the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.
Phosphonium salts , such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly effective coupling reagents, particularly for sterically hindered amines. wikipedia.org They react with the carboxylic acid to form an activated benzotriazolyl ester.
Uronium/aminium salts , like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most powerful coupling reagents. HATU is especially useful for challenging couplings, including those involving sterically demanding secondary amines like N-butyl-N-ethylamine.
The general activation protocol involves dissolving the carboxylic acid (4-fluorobenzoic acid), the coupling reagent, and often an additive in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process. The amine (N-butyl-N-ethylamine) is then added to the activated carboxylic acid species to form the desired amide.
| Coupling Reagent | Additive | Base | Common Solvents | Key Features |
| EDC | HOBt or HOAt | DIPEA, TEA | DCM, DMF | Widely used, water-soluble byproducts. |
| DCC | HOBt or HOAt | DIPEA, TEA | DCM, MeCN | Insoluble urea (B33335) byproduct can be filtered off. |
| BOP | - | DIPEA, TEA | DMF, DCM | Effective for hindered amines, but produces carcinogenic HMPA. |
| PyBOP | - | DIPEA, TEA | DMF, DCM | Safer alternative to BOP. |
| HATU | - | DIPEA, TEA | DMF, MeCN | Highly effective for challenging couplings. |
This table presents a selection of common coupling reagents and their typical reaction parameters applicable to the synthesis of this compound.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the stoichiometry of the reactants and the choice of solvent and temperature.
Typically, a slight excess of the amine and the coupling reagent (e.g., 1.1 to 1.5 equivalents relative to the carboxylic acid) is used to drive the reaction to completion. The amount of base is also critical; usually, 1 to 3 equivalents are employed to maintain a basic environment and scavenge any acidic byproducts.
The choice of solvent can significantly impact the reaction rate and solubility of the reactants. DMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates. However, greener solvent alternatives are increasingly being explored. The reaction is often carried out at room temperature, although gentle heating may be required for particularly sluggish reactions.
| Parameter | Range/Options | Rationale |
| Stoichiometry (Amine:Acid) | 1.0:1.0 to 1.5:1.0 | Excess amine can drive the reaction to completion. |
| Stoichiometry (Coupling Reagent:Acid) | 1.0:1.0 to 1.5:1.0 | Ensures complete activation of the carboxylic acid. |
| Base (Equivalents) | 1.0 to 3.0 | Neutralizes acidic byproducts and facilitates coupling. |
| Temperature | 0 °C to 50 °C | Balances reaction rate with potential side reactions. |
| Solvent | DCM, DMF, MeCN | Affects solubility of reactants and reaction kinetics. |
This table outlines key parameters for the optimization of the condensation reaction.
Utilization of Activated Carboxylic Acid Derivatives
An alternative to in situ activation of the carboxylic acid is the use of pre-activated derivatives, most commonly acyl halides. This approach is often highly efficient and straightforward.
The reaction of an acyl chloride with an amine is a classic and highly effective method for amide bond formation, known as the Schotten-Baumann reaction. For the synthesis of this compound, this would involve the reaction of 4-fluorobenzoyl chloride with N-butyl-N-ethylamine.
The reaction is typically carried out in an aprotic solvent, such as DCM, THF, or diethyl ether. A base, such as triethylamine, pyridine, or an aqueous solution of sodium hydroxide (B78521), is required to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is generally fast and exothermic, often proceeding to completion at room temperature or below.
The preparation of 4-fluorobenzoyl chloride itself can be achieved by reacting 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A patent describes the synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene (B1294773) through chlorination and subsequent hydrolysis. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reported Yield (Analogous Reactions) |
| 4-Fluorobenzoyl Chloride | N-Butyl-N-ethylamine | Triethylamine | DCM | 0 °C to RT | High |
| 4-Fluorobenzoyl Chloride | N-Butyl-N-ethylamine | Pyridine | THF | 0 °C to RT | High |
| 4-Fluorobenzoyl Chloride | N-Butyl-N-ethylamine | aq. NaOH | Diethyl Ether/Water | 0 °C to RT | High |
This table illustrates typical conditions for the synthesis of this compound using the acyl halide methodology, with yields inferred from analogous reactions.
Advanced and Sustainable Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for amide bond formation, moving away from traditional stoichiometric activating agents that generate significant waste. rsc.orgrsc.orgthieme-connect.comucl.ac.uk
Catalytic Amidation Processes (e.g., Transition Metal, Organocatalysis, Boron Catalysts)
Catalytic direct amidation reactions are highly desirable as they offer a more atom-economical route to amides. thieme-connect.comrsc.org
Transition Metal Catalysis: Transition metal catalysts, including those based on palladium, copper, iron, and zinc, have been employed to facilitate amide synthesis from various starting materials. utexas.edursc.org These catalysts can activate carboxylic acids or their derivatives, or even alcohols and aldehydes, for reaction with amines under milder conditions than traditional methods. rsc.orgresearchgate.net For instance, palladium-catalyzed four-component coupling reactions have been used to produce α,β-tetrasubstituted acrylamides. utexas.edu While specific examples for this compound are not prevalent in the literature, the general principles of transition metal-catalyzed amidation are applicable. These methods often involve oxidative addition, migratory insertion, and reductive elimination steps.
Organocatalysis: Organocatalysis provides a metal-free alternative for amide bond formation. acs.org Bifunctional organocatalysts, which can activate both the carboxylic acid and the amine, have been developed. digitellinc.com For example, catalysts that can form a transient thioester or selenoester with the carboxylic acid can facilitate the subsequent reaction with the amine. acs.org These methods offer the advantage of avoiding metal contamination in the final product.
Boron Catalysts: Boron-based catalysts, such as boric acid and various arylboronic acids, have emerged as highly effective for the direct dehydrative condensation of carboxylic acids and amines. jimcontent.comucl.ac.ukacs.orgsemanticscholar.org These catalysts are generally tolerant to air and moisture, making them practical for synthesis. rsc.org The Lewis acidity of the boron atom is believed to activate the carboxylic acid towards nucleophilic attack by the amine. jimcontent.com Studies have shown that boronic acids with electron-withdrawing groups are particularly effective. rsc.org For example, tris(pentafluorophenyl)borane (B72294) has been reported as an efficient catalyst for the dehydrative amidation of a wide range of substrates. acs.org Mechanistic investigations suggest the formation of various boron-containing intermediates, including boroxines and acylboronates. rsc.orgnih.gov The use of borate (B1201080) esters, such as B(OCH2CF3)3, has also been shown to be effective for the amidation of N-protected amino acids with low levels of racemization. nih.gov
A comparison of different catalytic approaches is presented in the table below:
Table 1: Comparison of Catalytic Amidation Processes| Catalyst Type | General Mechanism | Advantages | Potential Considerations |
|---|---|---|---|
| Transition Metals | Oxidative addition, migratory insertion, reductive elimination | High efficiency, broad substrate scope | Potential metal contamination, cost of catalyst |
| Organocatalysts | Activation of carboxylic acid via transient ester/anhydride (B1165640) formation | Metal-free, avoids metal contamination | Can require higher catalyst loadings, may have limited substrate scope |
| Boron Catalysts | Lewis acid activation of the carboxylic acid | Air and moisture tolerant, generally low toxicity | Can require elevated temperatures, catalyst speciation can be complex |
Electrosynthesis and Green Chemistry Principles in this compound Preparation
Electrosynthesis: Electrochemical methods offer a green and sustainable alternative for amide bond formation by minimizing the use of chemical oxidants and activating agents. chinesechemsoc.orgrsc.org Anodic oxidation can be used to generate reactive intermediates from carboxylic acids or amines. For example, an "anion pool" method involves the electrochemical generation of a strong amine nucleophile, which then reacts with an acid anhydride to form the amide. rsc.org Another approach involves the iodine-mediated electrochemical coupling of carboxylic acids and amines using triphenylphosphine (B44618) as a coupling reagent. chemistryviews.org This method avoids hazardous activating agents and allows for the recycling of the triphenylphosphine oxide byproduct. Electrosynthesis can also be performed in water under mild conditions, further enhancing its green credentials. rsc.org
Green Chemistry Principles: The application of green chemistry principles is crucial for the sustainable synthesis of this compound. ucl.ac.uknih.govacs.org Key principles include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic methods generally have a higher atom economy than stoichiometric methods.
Use of Safer Solvents and Auxiliaries: Employing greener solvents, such as bio-derived solvents or even water, and minimizing the use of auxiliary substances. ucl.ac.ukbenthamdirect.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.org
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. semanticscholar.orgresearchgate.net
Waste Prevention: Designing syntheses to prevent the formation of waste. ucl.ac.uk
Solvent-free synthesis is a particularly green approach that eliminates the need for solvents altogether. semanticscholar.orgresearchgate.net For example, amides can be synthesized by directly heating a mixture of a carboxylic acid and urea in the presence of a catalyst like boric acid. semanticscholar.org
Flow Chemistry and Continuous Processing Techniques for this compound Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including amides, offering several advantages over traditional batch processing. nih.govpolimi.itrsc.orgnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. researchgate.netdurham.ac.uk
In a flow chemistry setup, reagents are continuously pumped through a reactor, which can be a heated coil or a packed-bed microreactor. polimi.itunimi.it This allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time. nih.gov For the synthesis of this compound, a flow process could involve pumping a solution of a 4-fluorobenzoic acid derivative and N-ethyl-N-butylamine through a heated reactor, potentially containing a solid-supported catalyst. rsc.org
Several studies have demonstrated the successful application of flow chemistry to amide synthesis. rsc.orgbenthamdirect.comrsc.org For example, a solvent-free continuous flow synthesis of amides has been developed using a screw reactor. rsc.org Another approach utilizes a continuous-flow system with a heterogeneous Lewis acid catalyst, which can be reused multiple times. rsc.org The use of bio-derived solvents in continuous flow synthesis further enhances the sustainability of the process. benthamdirect.com
The integration of in-line purification techniques can further streamline the synthesis, allowing for the direct production of the pure target compound. durham.ac.uk
Purification and Isolation Methodologies for this compound
After the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the catalyst. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
As a tertiary amide, this compound is a neutral compound. Common purification techniques include:
Extraction: Liquid-liquid extraction can be used to remove acidic or basic impurities. For instance, washing the crude product with an acidic solution would remove any unreacted N-ethyl-N-butylamine, while a basic wash would remove any unreacted 4-fluorobenzoic acid. Buffer-based extraction procedures can also be employed for the selective separation of primary, secondary, and tertiary amines if they are present as impurities. acs.orgacs.org
Chromatography: Column chromatography using silica (B1680970) gel is a widely used technique for the purification of organic compounds. acs.org The choice of eluent system (a mixture of solvents) is crucial for achieving good separation.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure crystalline product. researchgate.net The selection of an appropriate solvent is key, with solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane (B91453) being potential candidates. researchgate.net
Distillation: If this compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification.
In some modern synthetic approaches, particularly those utilizing solid-supported reagents or catalysts, purification can be simplified to a simple filtration step. nih.gov For instance, if a solid-supported catalyst is used, it can be removed by filtration after the reaction is complete. Similarly, scavenger resins can be employed to selectively remove impurities from the reaction mixture. nih.gov
The table below summarizes common purification techniques:
Spectroscopic and Spectrometric Characterization Methodologies in N Butyl N Ethyl 4 Fluorobenzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive analysis of N-butyl-N-ethyl-4-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed.
Proton (¹H) NMR Spectroscopic Analysis for this compound
In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal the electronic environment, number of neighboring protons, and the relative number of protons for each unique proton in the molecule. The analysis would be conducted by dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (ortho to F) | ~ 7.0 - 7.2 | Doublet of doublets | 2H |
| Aromatic Protons (ortho to C=O) | ~ 7.7 - 7.9 | Doublet of doublets | 2H |
| N-CH₂ (Butyl & Ethyl) | ~ 3.2 - 3.5 | Quartet and Triplet (overlapping) | 4H |
| CH₂ (Butyl chain) | ~ 1.5 - 1.7 | Multiplet | 2H |
| CH₂ (Butyl chain) | ~ 1.2 - 1.4 | Multiplet | 2H |
| CH₃ (Ethyl) | ~ 1.1 - 1.3 | Triplet | 3H |
| CH₃ (Butyl) | ~ 0.8 - 1.0 | Triplet | 3H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis for this compound
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Amide Carbonyl) | ~ 170 |
| C-F (Aromatic) | ~ 160 - 165 (with C-F coupling) |
| C-C=O (Aromatic) | ~ 130 - 135 |
| CH (Aromatic) | ~ 128 - 130 (with C-F coupling) |
| CH (Aromatic) | ~ 115 - 117 (with C-F coupling) |
| N-CH₂ (Butyl) | ~ 45 - 50 |
| N-CH₂ (Ethyl) | ~ 40 - 45 |
| CH₂ (Butyl chain) | ~ 28 - 32 |
| CH₂ (Butyl chain) | ~ 18 - 22 |
| CH₃ (Ethyl) | ~ 12 - 15 |
| CH₃ (Butyl) | ~ 13 - 16 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for this compound
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shift of the fluorine atom is influenced by its electronic environment. For this compound, a single signal is expected for the fluorine atom on the benzoyl group. The analysis of N-(2,3-Difluorophenyl)-2-fluorobenzamide has shown distinct peaks for fluorine atoms on aromatic rings, typically appearing in the range of -114 to -147 ppm. mdpi.com
Expected ¹⁹F NMR Data for this compound:
| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic C-F | ~ -100 to -120 | Singlet or fine multiplet due to coupling with aromatic protons |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons of the ethyl group and the protons of the butyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum is typically recorded from a thin film of the neat compound or as a dispersion in a medium like potassium bromide (KBr).
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Amide) | ~ 1630 - 1680 | Strong |
| C-F Stretch (Aromatic) | ~ 1200 - 1250 | Strong |
| C-N Stretch | ~ 1200 - 1350 | Medium |
| C-H Stretch (Aromatic) | ~ 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | ~ 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | ~ 1450 - 1600 | Medium to Strong (multiple bands) |
The carbonyl (C=O) stretching vibration of tertiary amides is a particularly strong and characteristic absorption. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom on the aromatic ring may slightly shift the position of the carbonyl band.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrum, the molecule is fragmented, and the resulting fragmentation pattern can be used to deduce the structure.
For this compound (C₁₃H₁₈FNO), the exact mass would be determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve cleavage at the amide bond and within the alkyl chains.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z | Description |
| [M]⁺ | 223.14 | Molecular Ion |
| [M - C₂H₅]⁺ | 194.11 | Loss of ethyl group |
| [M - C₄H₉]⁺ | 166.08 | Loss of butyl group |
| [4-FC₆H₄CO]⁺ | 123.02 | 4-Fluorobenzoyl cation |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
The 4-fluorobenzoyl cation at m/z 123 is expected to be a prominent peak in the mass spectrum, as it is a stable acylium ion. Analysis of related benzamides supports the characteristic fragmentation patterns involving the substituents on the nitrogen and the aromatic ring.
Ionization Techniques (e.g., ESI, EI) and Their Application
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are valuable methods that provide complementary information.
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For this compound, EI would likely induce cleavage at the amide bond and within the alkyl chains. The fragmentation of analogous N-alkylated benzamides and sulfonamides has been studied, revealing specific rearrangement processes that can lead to the formation of stable cations nih.gov. While EI provides rich structural detail, the molecular ion peak may be weak or absent for some molecules nih.gov.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for generating intact protonated molecules [M+H]+ of this compound with minimal fragmentation. This is crucial for accurately determining the molecular weight. ESI is well-suited for polar compounds and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. The ability of ESI to produce multiply charged ions is less relevant for a small molecule like this compound but is a key feature of the technique.
A comparative table of these ionization techniques as applied to this compound is presented below.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron impact | Nebulization and ion evaporation from charged droplets |
| Ion Type | Molecular ion (M•+), fragment ions | Protonated molecule ([M+H]+) |
| Fragmentation | Extensive, structurally informative | Minimal, "soft" ionization |
| Molecular Ion Peak | May be weak or absent | Typically strong and clear |
| Typical Use | GC-MS, structural elucidation | LC-MS, accurate mass determination |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. researchgate.net This is a significant advantage over low-resolution mass spectrometry, which can only provide nominal mass information.
Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolving power necessary to distinguish between ions of very similar nominal mass. researchgate.net For this compound (C13H18FNO), the exact mass of the protonated molecule [M+H]+ would be a key value to determine.
The table below illustrates the exact mass information for this compound and a closely related compound.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C13H18FNO | 223.1372 |
| N-butyl-4-ethylbenzamide | C13H19NO | 205.1467 nih.gov |
X-ray Crystallography Protocols for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
The general protocol for the X-ray crystallographic analysis of this compound would involve the following steps:
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure, which is refined to best fit the experimental data.
Studies on analogous compounds, such as N-Butyl-4-chlorobenzamide researchgate.net and N-Benzyl-N-ethyl-4-methylbenzenesulfonamide researchgate.net, provide insights into the likely crystal packing and hydrogen bonding patterns that might be observed for this compound. For instance, in N-Butyl-4-chlorobenzamide, N—H⋯O hydrogen bonds link molecules into rows researchgate.net. Similar interactions could be expected in the crystal structure of this compound.
The following table presents representative crystallographic data that could be expected from an analysis of this compound, based on data from a related sulfonamide. nih.gov
| Parameter | Example Value (from N-Butyl-N-ethyl-4-fluoro-1-benzenesulfonamide nih.gov) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.8 Å, b = 19.8 Å, c = 9.9 Å, β = 117.7° |
| Volume (ų) | 1526.1 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of N Butyl N Ethyl 4 Fluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecules. For N-butyl-N-ethyl-4-fluorobenzamide, these calculations illuminate its electronic architecture and provide a basis for predicting its chemical reactivity.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of medium-sized organic molecules like this compound. This method, which approximates the many-electron problem by focusing on the electron density, provides a balance between computational cost and accuracy. DFT calculations can determine the optimized molecular geometry, electronic energies, and the distribution of electron density within the molecule.
For this compound, DFT studies would typically employ a functional, such as B3LYP, paired with a basis set, for instance, 6-311++G(d,p), to accurately model the system. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic properties, including ionization potential, electron affinity, and chemical hardness, can also be derived from the energies of the molecular orbitals.
Ab Initio Methods in Conformational Analysis and Stability Studies
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying molecular systems. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide more accurate energy calculations, which are vital for conformational analysis.
The conformational landscape of this compound is complex due to the rotational freedom of the butyl and ethyl chains. Ab initio calculations can be used to map the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium, which in turn influence its biological activity and physical properties.
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling encompasses a range of computational techniques to represent and simulate molecular structures and their dynamics. For this compound, molecular mechanics force fields can be used for a rapid initial screening of the conformational space. These classical methods are particularly useful for exploring the many possible arrangements of the flexible alkyl chains.
Following an initial screening, more accurate quantum mechanics methods are employed to refine the energies of the most stable conformers. This combined approach allows for a comprehensive understanding of the molecule's preferred shapes and the energetic relationships between them. The results of such analyses are often visualized to highlight key structural features.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.
DFT calculations, for example, can compute the magnetic shielding tensors of each nucleus, which are then converted into NMR chemical shifts. By comparing these predicted shifts with experimental spectra, the assignment of signals to specific atoms within the molecule can be confirmed. Similarly, the calculation of the Hessian matrix of the molecule's energy with respect to nuclear displacement allows for the prediction of its vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be matched with the peaks in an experimental IR spectrum to identify the characteristic vibrational modes of the molecule.
Reaction Mechanism Elucidation through Computational Simulation for this compound
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its synthesis or its metabolic pathways. By modeling the reactants, transition states, and products, the entire reaction coordinate can be mapped out.
Quantum chemical calculations can determine the activation energies of potential reaction pathways, allowing researchers to predict the most likely mechanism. For instance, the hydrolysis of the amide bond could be studied by modeling the approach of a water molecule and the subsequent bond-breaking and bond-forming steps. This level of detail provides insights that are often difficult to obtain through experimental means alone.
Theoretical Descriptors of Reactivity (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Theoretical descriptors derived from quantum chemical calculations offer a quantitative measure of a molecule's reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map is another crucial descriptor. It is a color-coded map of the electrostatic potential on the surface of the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would highlight areas prone to nucleophilic attack.
Below is a hypothetical data table summarizing some of the theoretical descriptors for this compound that would be obtained from such computational studies.
| Descriptor | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Reactivity and Reaction Pathways Involving N Butyl N Ethyl 4 Fluorobenzamide
Amide Bond Stability and Hydrolysis Studies of N-butyl-N-ethyl-4-fluorobenzamide
Under acidic conditions, the hydrolysis would be initiated by protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The presence of two alkyl groups (butyl and ethyl) on the nitrogen atom introduces steric hindrance around the carbonyl group, which is expected to decrease the rate of hydrolysis compared to primary or secondary amides.
Table 1: Representative Conditions for Amide Hydrolysis
| Amide Type | Reagents and Conditions | Expected Outcome for this compound |
| Tertiary Amide | Concentrated HCl, reflux | Slow hydrolysis to 4-fluorobenzoic acid and N-butyl-N-ethylamine |
| Tertiary Amide | Concentrated NaOH, reflux | Slow hydrolysis to sodium 4-fluorobenzoate (B1226621) and N-butyl-N-ethylamine |
Electrophilic Aromatic Substitution Reactions on the Fluorobenzamide Ring
The fluorobenzamide ring in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are influenced by the two substituents on the ring: the fluorine atom and the N,N-disubstituted carboxamide group.
The fluorine atom is an ortho, para-directing group due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing effect. The N,N-disubstituted carboxamide group is generally considered a meta-directing and deactivating group because of its strong electron-withdrawing nature. In the case of this compound, the fluorine atom is at the para position relative to the amide group. Therefore, electrophilic attack will occur at the positions ortho to the fluorine atom (and meta to the amide group).
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The deactivating nature of the amide group suggests that harsh reaction conditions would be necessary to achieve these transformations. For example, nitration would likely require a mixture of concentrated nitric acid and sulfuric acid.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-butyl-N-ethyl-4-fluoro-3-nitrobenzamide |
| Bromination | Br₂, FeBr₃ | N-butyl-N-ethyl-3-bromo-4-fluorobenzamide |
| Sulfonation | Fuming H₂SO₄ | N-butyl-N-ethyl-4-fluoro-3-sulfobenzamide |
Nucleophilic Attack at the Carbonyl Center of this compound
The carbonyl carbon of the amide group in this compound is electrophilic and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophiles than corresponding ketones or acid chlorides due to the resonance stabilization of the amide bond.
Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group. The initial tetrahedral intermediate formed can then collapse. However, unlike with esters, the dialkylamide is a poor leaving group. Therefore, a second equivalent of the nucleophile may add, leading to a gem-diamino alcohol derivative after workup, or the reaction may proceed through different pathways. More commonly, the reaction can be controlled to achieve addition to the carbonyl group, which upon acidic workup can lead to the formation of a ketone if the reaction is carefully controlled.
Derivatization Strategies via Functional Group Transformations of this compound
Alkylation and Acylation Reactions at the Amide Nitrogen
Since the amide nitrogen in this compound is tertiary, it lacks a proton and therefore cannot be directly alkylated or acylated at the nitrogen atom under standard conditions. These reactions are typically viable for primary and secondary amides.
Reduction Reactions of the Amide Carbonyl
The amide carbonyl group in this compound can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. echemi.comstackexchange.com The reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate. The final product of the reduction of this compound with LiAlH₄ would be N-butyl-N-ethyl-(4-fluorobenzyl)amine. youtube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of tertiary amides.
Table 3: Reduction of this compound
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-butyl-N-ethyl-(4-fluorobenzyl)amine |
Catalytic Transformations Involving this compound as Substrate or Ligand
While specific examples are not documented for this compound, tertiary amides can, in some contexts, participate in catalytic transformations. For instance, the amide bond itself can be a target for catalytic activation and subsequent functionalization, although this is a challenging area of research.
More plausibly, the molecule could act as a ligand for a metal catalyst. The carbonyl oxygen and potentially the fluorine atom could coordinate to a metal center. The specific steric and electronic properties imparted by the butyl, ethyl, and 4-fluorophenyl groups would influence the behavior of any such metal complex in a catalytic cycle. However, without experimental data, the potential for this compound to act as an effective ligand or participate as a substrate in novel catalytic reactions remains speculative.
Structure Reactivity Relationship Srr and Electronic Effects in N Butyl N Ethyl 4 Fluorobenzamide Systems
Influence of the Fluorine Atom on Electronic Distribution and Reactivity within the N-butyl-N-ethyl-4-fluorobenzamide Scaffold
The fluorine atom at the para-position of the benzene (B151609) ring exerts a significant influence on the electronic environment of the entire molecule. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This inductive effect decreases the electron density of the aromatic ring and, consequently, the carbonyl carbon, making it more electrophilic.
The presence of the fluorine atom can also influence the acidity of the N-H protons in related primary or secondary amides, although in this tertiary amide, this effect is absent. The electron-withdrawing nature of fluorine can stabilize the negative charge on the nitrogen atom in the event of deprotonation, a principle that can be relevant in certain reaction mechanisms.
Table 1: Expected Electronic Effects of the 4-Fluoro Substituent
| Electronic Effect | Description | Impact on this compound |
| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Increases the electrophilicity of the carbonyl carbon and deactivates the aromatic ring. |
| Mesomeric Effect (+M) | Donation of lone pair electrons into the pi-system of the aromatic ring. | Partially offsets the inductive effect, increasing electron density at ortho and para positions. |
| Overall Effect | The inductive effect is generally stronger than the mesomeric effect. | The benzoyl group is electron-deficient, influencing the molecule's reactivity. |
Steric and Electronic Contributions of the N-butyl and N-ethyl Substituents to Reactivity and Conformation
The N-butyl and N-ethyl groups attached to the amide nitrogen introduce both steric and electronic effects that modulate the reactivity and conformation of the molecule. Electronically, alkyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which can then be delocalized into the carbonyl group, strengthening the C-N amide bond and increasing its double bond character. nih.gov
Sterically, the butyl and ethyl groups hinder the approach of reactants to the amide nitrogen and the carbonyl oxygen. The bulkiness of these groups can influence the rate and outcome of chemical reactions. mdpi.comrsc.org For instance, reactions that require nucleophilic attack at the carbonyl carbon might be slower compared to less substituted amides. The size and branching of the N-alkyl groups are known to significantly impact the competition between different reaction pathways in related systems. researchgate.net
Table 2: Steric and Electronic Contributions of N-Alkyl Groups
| Substituent | Electronic Effect (+I) | Steric Hindrance | Influence on Reactivity and Conformation |
| N-ethyl | Weakly electron-donating | Moderate | Influences rotational barrier around the C-N bond and shields the amide functionality. |
| N-butyl | Weakly electron-donating | Significant | Increases steric bulk around the nitrogen, further restricting rotation and access to the reactive centers. |
Conformational Dynamics and Their Impact on the Chemical Behavior of this compound
The conformation of this compound is primarily defined by the rotation around the C-N amide bond and the C-C bond connecting the carbonyl group to the phenyl ring. The amide bond in tertiary amides like this one has a significant partial double bond character due to resonance, which restricts free rotation. This can lead to the existence of different rotational isomers (rotamers).
In N,N-disubstituted benzamides, the phenyl ring is often twisted out of the plane of the amide group to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the N-alkyl substituents. nih.gov The degree of this twist is influenced by the size of the N-alkyl groups. The butyl and ethyl groups will lead to a significant non-planar conformation. The conformational preferences of the molecule can be influenced by the solvent environment and temperature. nih.govacs.org These conformational dynamics are crucial as they determine the accessibility of the different reactive sites within the molecule.
Quantitative Structure-Property Relationship (QSPR) Approaches for Predicted Chemical Behavior and Theoretical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. archivepp.comunair.ac.id For this compound, QSPR approaches could be employed to predict a range of properties without the need for experimental measurements.
These models typically use a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecule. For instance, descriptors related to molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters can be used to build a QSPR model. jppres.com By developing a QSPR model using a training set of related benzamide (B126) derivatives with known properties, it would be possible to predict properties such as solubility, boiling point, and potentially even its reactivity in certain chemical transformations for this compound. nih.govnih.gov
Table 3: Examples of Properties Predictable by QSPR for this compound
| Property | Relevant Molecular Descriptors | Potential Application |
| Solubility | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Formulation and process development. |
| Boiling Point | Molecular Weight, van der Waals Volume | Purification and chemical engineering processes. |
| Chromatographic Retention Time | Topological and electronic descriptors | Analytical method development. |
| Reactivity Indices | HOMO/LUMO energies, Mulliken charges | Predicting sites of electrophilic/nucleophilic attack. |
Conceptual Applications and Future Research Avenues for N Butyl N Ethyl 4 Fluorobenzamide
N-butyl-N-ethyl-4-fluorobenzamide as a Synthetic Intermediate for Novel Chemical Scaffolds
The structure of this compound, featuring a substituted benzamide (B126) core, positions it as a valuable synthetic intermediate for the construction of more complex chemical scaffolds. The amide linkage provides a stable and versatile handle for further chemical modifications. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially directing further reactions or imparting specific characteristics to the final products.
For instance, the N-substituted aminobenzamide scaffold has been identified as a valid framework for targeting enzymes like dipeptidyl peptidase-IV. nih.gov This suggests that this compound could serve as a starting point for the synthesis of novel enzyme inhibitors or other biologically active molecules. The butyl and ethyl groups on the nitrogen atom offer steric bulk and lipophilicity that can be fine-tuned in subsequent synthetic steps to optimize interactions with biological targets.
Exploration of this compound as a Model Compound for Fundamental Amide Reactivity Studies
Amide bonds are fundamental in chemistry and biology, and understanding their reactivity is of paramount importance. This compound can serve as an excellent model compound for fundamental studies of amide reactivity. The tertiary nature of the amide, with two different alkyl substituents (butyl and ethyl), provides a system to study the steric and electronic effects on amide bond rotation and cleavage.
The fluorine substituent on the aromatic ring acts as a spectroscopic probe, allowing for the use of 19F NMR to monitor changes in the electronic environment of the molecule during reactions. This can provide valuable insights into reaction mechanisms. Studies on related N-substituted benzamides have explored their role in various reactions, highlighting the diverse reactivity of this class of compounds. peerj.com
Potential in Catalyst Design or Ligand Development (Conceptual Framework)
The benzamide moiety within this compound contains potential coordinating atoms (oxygen and nitrogen) that could be utilized in the design of novel ligands for catalysis. While the coordinating ability of a simple benzamide is relatively weak, it can be incorporated into a larger molecular framework to create multidentate ligands.
The development of chiral ligands is crucial for asymmetric catalysis. Although this compound is achiral, it could be a precursor for the synthesis of chiral ligands. For example, functionalization of the butyl or ethyl groups, or the aromatic ring, could introduce chiral centers. The principles of designing chiral ligands often involve creating rigid backbones to control the spatial arrangement of coordinating groups, a concept that could be applied to derivatives of this compound.
Development of Novel Analytical Methods for this compound Detection and Quantification
As with any chemical compound of interest, the development of robust analytical methods for the detection and quantification of this compound is essential for its study and potential application. Given its structure, a variety of analytical techniques could be employed.
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Potential Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. |
| High-Performance Liquid Chromatography (HPLC) | Separation from complex mixtures, with UV or MS detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H, ¹³C, ¹⁹F NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups (amide C=O stretch). |
The development of these methods would be crucial for quality control in any synthetic process and for studying its behavior in various environments.
Future Directions in Computational Chemical Research on this compound
Computational chemistry offers a powerful tool to investigate the properties and potential applications of this compound at the molecular level. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, vibrational frequencies, and reactivity.
Molecular modeling studies could explore its potential interactions with biological targets. For example, docking simulations could predict the binding mode and affinity of this compound and its derivatives with various enzymes or receptors. Such computational studies can guide synthetic efforts by prioritizing compounds with the most promising predicted activities.
Opportunities for Green Chemistry Integration in this compound Synthesis and Utilization
The principles of green chemistry can be applied to both the synthesis and the potential applications of this compound. Future research could focus on developing more environmentally benign synthetic routes. This could involve the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation.
For example, exploring one-pot synthesis procedures or catalytic methods that avoid stoichiometric reagents would be a valuable contribution. Furthermore, if the compound or its derivatives are found to have applications, for instance in catalysis, designing processes that allow for catalyst recycling would be a key aspect of green chemistry integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
